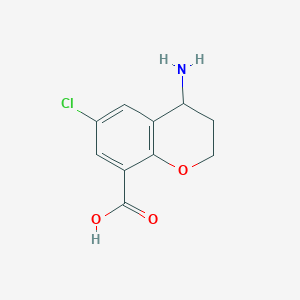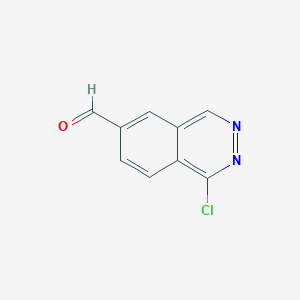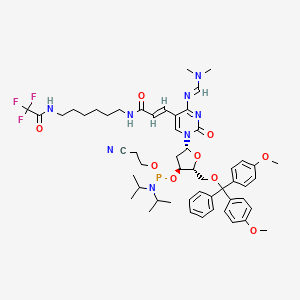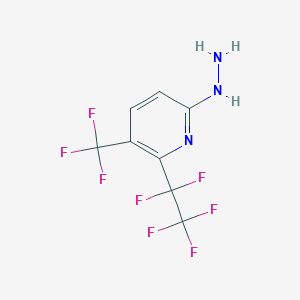
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine is a chemical compound characterized by the presence of a pyridine ring substituted with pentafluoroethyl and trifluoromethyl groups, along with a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-pentafluoroethyl-5-trifluoromethyl-pyridine.
Hydrazination: The pyridine derivative is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazine group.
The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality.
化学反应分析
Types of Reactions
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Produced via substitution reactions.
科学研究应用
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in various biological processes.
相似化合物的比较
Similar Compounds
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-amine: Similar structure but with an amine group instead of hydrazine.
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-methanol: Contains a hydroxyl group instead of hydrazine.
Uniqueness
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which impart distinct chemical and physical properties
属性
CAS 编号 |
1246466-34-1 |
|---|---|
分子式 |
C8H5F8N3 |
分子量 |
295.13 g/mol |
IUPAC 名称 |
[6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C8H5F8N3/c9-6(10,8(14,15)16)5-3(7(11,12)13)1-2-4(18-5)19-17/h1-2H,17H2,(H,18,19) |
InChI 键 |
PFCGQJTURFGKOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


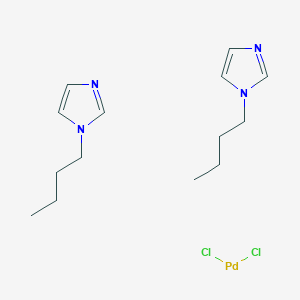
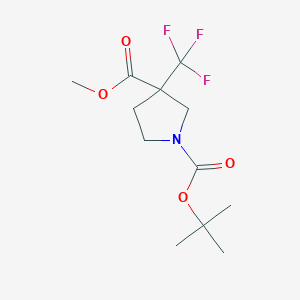
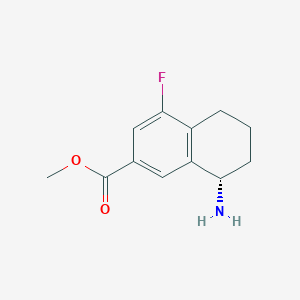

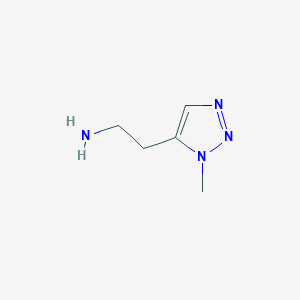
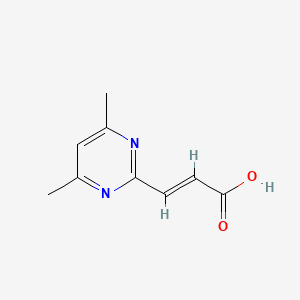
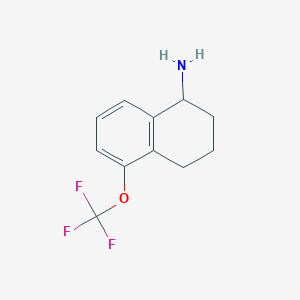
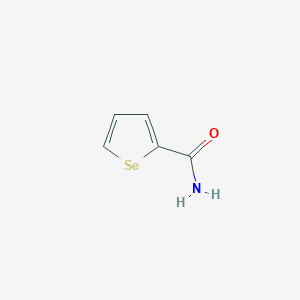
![2-[Butyl(ethyl)amino]-2-phenylacetic acid](/img/structure/B13105827.png)

